

Technical Support Center: Enhancing Adhesion to Cementable Tefzel™ Films

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Compound of Interest

Compound Name: Tefzel

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving adhesion to cementable **Tefzel™** (ETFE) films for device fabrication. Explore our troubleshooting guides and frequently asked questions to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "cementable" **Tefzel™** film?

A1: Cementable **Tefzel™** is a version of the ETFE film that has been surface-treated on one or both sides to make it receptive to adhesives.[1][2] Due to the chemically inert and non-porous nature of fluoropolymers like **Tefzel™**, untreated surfaces have very low surface energy, making it difficult for adhesives to form a strong bond.[3] Commercially available cementable films are often treated with processes like corona discharge to increase their surface energy.[2]

Q2: Why is surface treatment necessary for bonding to **Tefzel™**?

A2: The molecular structure of **Tefzel™** (ETFE) is characterized by strong carbon-fluorine bonds, which result in a low surface energy, chemical inertness, and non-stick properties.[3] For an adhesive to form a durable bond, it must be able to "wet" the surface, meaning it needs to spread out and make intimate contact. This is only possible if the surface energy of the **Tefzel™** film is higher than the surface tension of the adhesive.[4] Surface treatments modify the outermost layer of the film, introducing polar functional groups and increasing its surface energy to promote better adhesion.[5][6]

Q3: What are the most common surface treatment methods for **Tefzel™** films?

A3: The most common methods for treating **Tefzel™** and other fluoropolymer films to improve adhesion are:

- **Chemical Etching:** This involves treating the film with a solution, such as sodium naphthalene, which alters the surface chemistry by removing fluorine atoms and creating a more bondable, carbonaceous layer.[\[7\]](#)
- **Corona Discharge Treatment:** The film is passed through a high-voltage electrical discharge in the presence of air, which ionizes the air and creates a plasma that modifies the film's surface.[\[4\]](#)[\[8\]](#) This is a common method for producing commercial "cementable" films.[\[2\]](#)
- **Plasma Treatment (Vacuum Plasma):** This is a more controlled process than corona treatment, conducted in a vacuum chamber with various gases (e.g., oxygen, hydrogen, argon) to introduce specific chemical functionalities onto the film surface.[\[9\]](#)[\[10\]](#)
- **Flame Treatment:** Exposing the film to an oxidizing flame for a very short duration can also increase its surface energy.[\[8\]](#)[\[11\]](#)[\[12\]](#)

Q4: What types of adhesives are recommended for treated **Tefzel™** surfaces?

A4: Once the **Tefzel™** surface has been properly treated, several types of adhesives can be effective. Polyester and epoxy compounds are commonly recommended.[\[8\]](#)[\[13\]](#) Two-part epoxies and polyurethane-based adhesives have also been used successfully with surface-treated fluoropolymers.[\[14\]](#)[\[15\]](#) The choice of adhesive will depend on the specific application requirements, such as flexibility, chemical resistance, and operating temperature.

Q5: What is hydrophobic recovery and how can I mitigate it?

A5: Hydrophobic recovery is the phenomenon where a plasma-treated polymer surface gradually loses its increased surface energy and wettability over time, reverting to a more hydrophobic (non-wettable) state.[\[9\]](#)[\[16\]](#)[\[17\]](#) This is caused by the reorientation and migration of polymer chains at the surface, which effectively "hides" the polar functional groups introduced by the treatment.[\[9\]](#) To mitigate this, it is recommended to bond the treated **Tefzel™** film as soon as possible after treatment.[\[17\]](#) The stability of the treatment can vary from hours to months depending on the polymer and storage conditions (e.g., humidity, temperature).[\[17\]](#)

Data Presentation

Table 1: Effect of Plasma Treatment on **Tefzel™** (ETFE) Film Surface Properties

Treatment Type	Parameter	Untreated Value	Treated Value	% Change/Improvement
Helium Plasma	Water Contact Angle	95.83°	52.28°	45.45% Decrease
He/Acrylic Acid Plasma	Water Contact Angle	95.83°	49.9°	47.93% Decrease
Atmospheric Pressure Nitrogen Plasma	Surface Energy	20 ± 1 mN/m	30 ± 2 mN/m	50% Increase
Atmospheric Pressure Nitrogen Plasma	Water Contact Angle	104 ± 3°	62 ± 2°	40.38% Decrease

Data synthesized from multiple research sources.

Table 2: Adhesion Strength of Various Adhesives on Treated Substrates (Illustrative)

Substrate	Surface Treatment	Adhesive Type	Test Method	Average Adhesion Strength
ETFE Composite	Plasma Modification	Polyester Fabric	T-Peel Test	13.64 N/cm
PTFE Film	Atmospheric Plasma	Butyl Rubber	180° Peel Test	3.9 N/mm
Aluminum	Grit Blasting	Two-Part Epoxy (DP460NS)	Lap Shear	>20 MPa
Aluminum	None	Epoxy Film Adhesive (FM 300-2)	Lap Shear	6.9 MPa
Aluminum	Epoxy Primer	Epoxy Film Adhesive (FM 300-2)	Lap Shear	13.8 MPa

Note: This table provides illustrative data from various studies on fluoropolymers and other substrates to indicate the range of adhesion strengths achievable with different treatments and adhesives. Direct comparison requires standardized testing conditions.

Experimental Protocols

Protocol 1: Chemical Etching using Sodium Naphthalene Solution

Objective: To prepare a **Tefzel™** film surface for adhesive bonding by chemical etching.

Materials:

- **Tefzel™** (ETFE) film
- Sodium naphthalene etching solution (e.g., FluoroEtch® Safety Solvent)
- Isopropyl or methyl alcohol

- Deionized, chlorine-free water
- Glass or polypropylene containers
- Hot water bath (optional, for warming etchant)
- Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

- Preparation: Ensure all work is conducted in a well-ventilated fume hood. Wear appropriate PPE.
- Etchant Conditioning (Optional but Recommended): Gently warm the closed etchant bottle in a hot water bath (55-65 °C) and shake well to dissolve any precipitated active ingredients.
[\[18\]](#)
- Etching: Completely immerse the **Tefzel**™ film in the sodium naphthalene solution for 10-60 seconds. The exact time will depend on the desired level of etch. The film will turn a brownish color, indicating a successful etch.
- Rinsing (Alcohol): Remove the film from the etchant and immediately rinse it in isopropyl or methyl alcohol for 5-20 seconds to deactivate the sodium.
[\[18\]](#)
- Rinsing (Water): Transfer the film to a bath of clean, hot (~70 °C) deionized water for 15-30 seconds.
[\[18\]](#) It is critical to use chlorine-free water to avoid interference with the bond.
- Drying: Allow the film to air dry completely or use a nitrogen gun before applying the adhesive.
- Bonding: Apply the adhesive and assemble the device as soon as possible after the surface is dry.

Protocol 2: Corona Discharge Treatment

Objective: To increase the surface energy of a **Tefzel**™ film using a corona discharge system.

Materials & Equipment:

- **Tefzel™** (ETFE) film
- Corona treating system (high-frequency generator, treater station with an electrode and a grounded roller)[4]
- Dyne pens or a contact angle goniometer for surface energy measurement

Procedure:

- **System Setup:** Configure the corona treater with the appropriate electrode for non-conductive materials. Set the electrode-to-roller gap, typically between 1.5 mm and 3.0 mm. [19]
- **Parameter Setting:**
 - **Power Density (Watt Density):** This is a critical parameter. A typical starting point for polyolefin films is 15 W·min/m². [20] Adjust based on the film's thickness and the desired treatment level.
 - **Line Speed:** Adjust the speed at which the film passes through the treater station. This is inversely related to the treatment dose.
- **Treatment:** Feed the **Tefzel™** film through the corona treater, ensuring it passes smoothly through the gap between the electrode and the roller. The high-voltage discharge will treat the surface facing the electrode.
- **Surface Energy Verification:** After treatment, measure the surface energy of the film using dyne pens or a contact angle goniometer. For water-based adhesives, a surface energy of 42-45 dynes/cm or higher is often required. [21]
- **Bonding:** Use the corona-treated film for bonding as soon as possible to prevent hydrophobic recovery.

Protocol 3: Adhesion Strength Evaluation (T-Peel Test - ASTM D1876)

Objective: To quantify the adhesive bond strength between two flexible substrates (e.g., treated **Tefzel**™ film bonded to another flexible material).

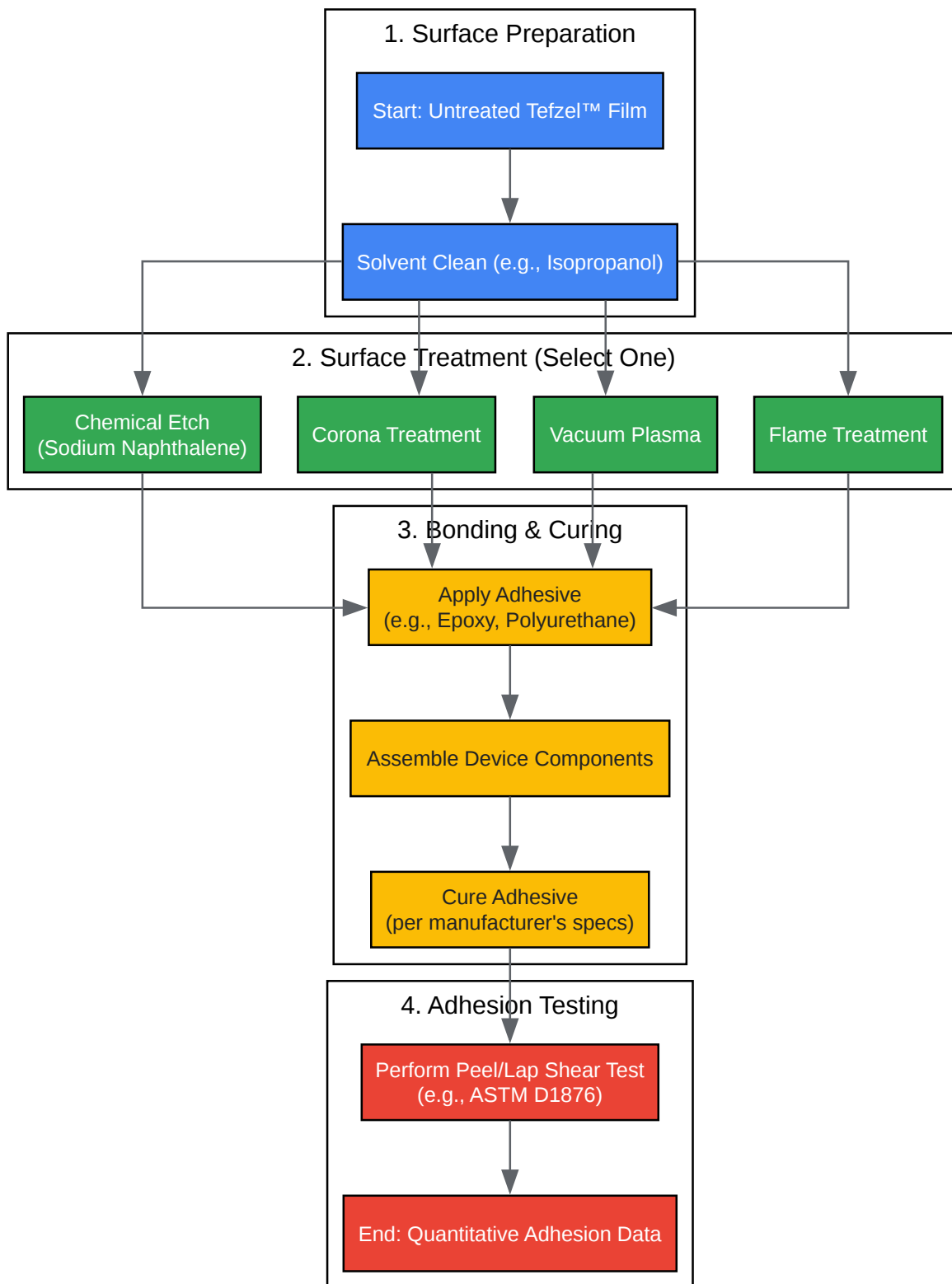
Materials & Equipment:

- Bonded **Tefzel**™ film assembly (prepared according to the adhesive manufacturer's instructions)
- Universal Testing Machine (UTM) with a load cell
- Grips for holding the flexible ends of the sample
- Specimen cutter or razor blade

Procedure:

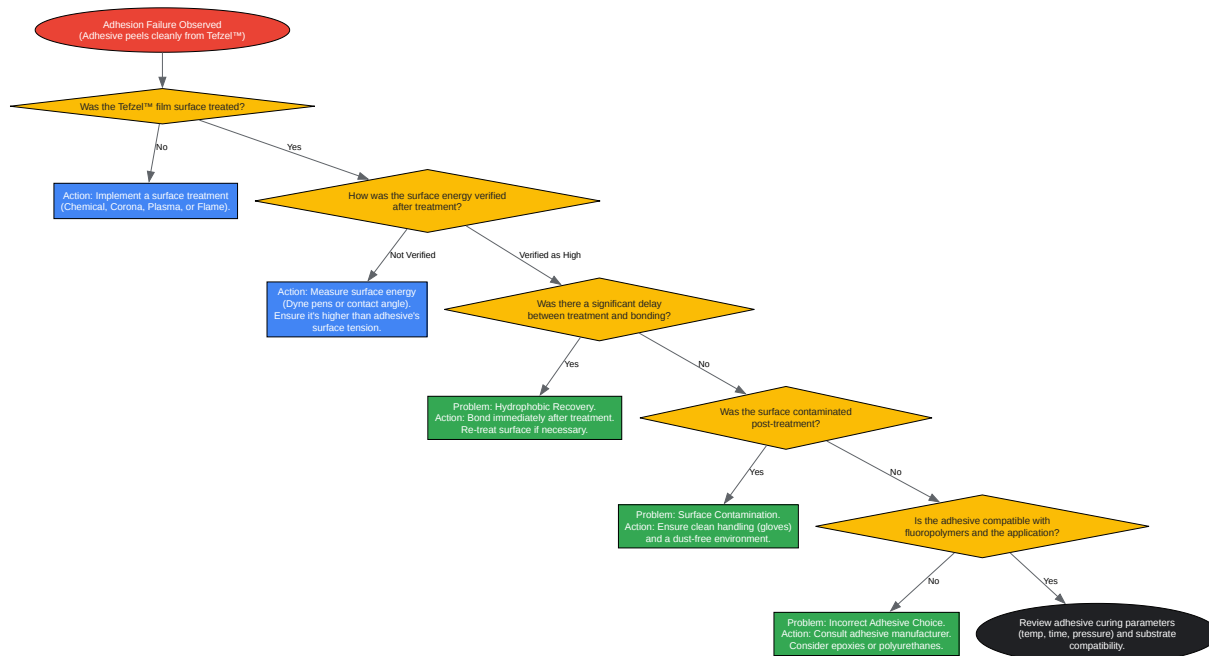
- Sample Preparation: Cut a strip of the bonded assembly to a standard width (e.g., 1 inch). The first few inches of the strip should be unbonded to allow for clamping in the grips.
- Mounting the Sample: Bend the unbonded ends of the sample back to form a "T" shape. Mount each end into the opposing grips of the UTM.
- Testing:
 - Set the UTM to pull the grips apart at a constant rate of speed (e.g., 300 mm/min as specified in ASTM D1876).[\[22\]](#)
 - Initiate the test. The UTM will record the force required to peel the two substrates apart as a function of displacement.
- Data Analysis:
 - The initial force peak should be disregarded.
 - Calculate the average peeling force over a specified length of the peel.
 - Divide the average force by the width of the sample to obtain the peel strength in units of force per unit width (e.g., N/mm or lb/in).

Mandatory Visualizations



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Caption: Experimental workflow for improving and testing adhesion to **Tefzel™** films.



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Caption: Troubleshooting decision tree for adhesion failure on **Tefzel™** films.

Troubleshooting Guide

Problem: Adhesive peels cleanly off the **Tefzel™** film with little force (Adhesive Failure).

Potential Cause	Recommended Action & Explanation
Inadequate Surface Preparation	<p>The most common cause of adhesion failure on fluoropolymers is low surface energy.[23]</p> <p>Solution: Implement a surface treatment protocol (Chemical Etch, Corona, Plasma, or Flame) to increase the surface energy of the Tefzel™ film. For commercially "cementable" films, verify that the correct, treated side was used for bonding.</p>
Insufficient Surface Treatment	<p>The treatment may not have been aggressive enough to sufficiently modify the surface.</p> <p>Solution: Verify the surface energy post-treatment using dyne solutions or contact angle measurements.[4] The surface energy of the film should be at least 7-10 dynes/cm higher than the surface tension of the adhesive being used.[4] Adjust treatment parameters (e.g., increase corona power density, extend etching time) to achieve a higher surface energy.</p>
Hydrophobic Recovery	<p>Plasma and corona treatments are not always permanent. The surface can revert to a low-energy state over time, especially when exposed to ambient air.[16][17] Solution: Perform the adhesive bonding step as quickly as possible after surface treatment.[17] If a delay is unavoidable, store the treated film in a clean, dry, sealed environment (e.g., a nitrogen box) to slow down recovery. Re-treat the surface if it has been stored for an extended period.</p>
Surface Contamination	<p>Contaminants like dust, oils from fingerprints, or mold release agents can act as a weak boundary layer, preventing the adhesive from making direct contact with the treated Tefzel™ surface.[23] Solution: Always handle treated films with clean, powder-free gloves.[23] Ensure</p>

the bonding environment is clean. Before treatment, a pre-clean with a solvent like isopropanol can be beneficial.

Incorrect Adhesive Selection

Not all adhesives are suitable for fluoropolymer applications, even after surface treatment. Solution: Select an adhesive known for good performance on low-surface-energy plastics, such as a high-strength epoxy or a polyurethane-based adhesive.[8][15] Consult the adhesive manufacturer's technical data sheet for compatibility with ETFE or other fluoropolymers.

Improper Adhesive Curing

The adhesive may not have reached its full strength due to incorrect curing conditions (temperature, time, pressure). Solution: Carefully follow the adhesive manufacturer's recommended curing schedule.[23] Verify that ovens are calibrated and that the bond line reaches the target temperature for the required duration.

Cohesive Failure (Adhesive splits, leaving residue on both surfaces)

This indicates that the bond between the adhesive and the Tefzel™ film is stronger than the internal strength of the adhesive itself. While this suggests good adhesion has been achieved, it may not meet the mechanical requirements of the device. Solution: Select a stronger adhesive with higher cohesive strength. Also, review the bond line thickness, as an excessively thick bond line can sometimes lead to cohesive failure.

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